BenchChemオンラインストアへようこそ!

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

physicochemical profiling logP molecular weight

Select this specific 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one (CAS 2034322-35-3) for your research to ensure experimental reproducibility. Its unique 2-phenylbutanoyl moiety and 4-(pyridin-4-yloxy)piperidine core distinguish it from 3,3-dimethylbutanoyl analogs and 3-oxypyridinyl regioisomers, which critically govern receptor binding selectivity, functional bias, and physicochemical properties. This chiral, tertiary amide (logP ≈3.5, HBD=0) is essential for systematic SAR exploration, computational docking studies, and forensic toxicology NPS reference standard development.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 2034322-35-3
Cat. No. B2864886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one
CAS2034322-35-3
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
InChIInChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3
InChIKeyYXPUPCSYOJCSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one (CAS 2034322-35-3): Structural Identity and Compound Class


2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one (CAS 2034322-35-3) is a synthetic small molecule belonging to the pyridinyloxy-piperidine class, with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol [1]. Its structure incorporates a 4-(pyridin-4-yloxy)piperidine core linked via an amide bond to a 2-phenylbutanoyl group, yielding a compound with one hydrogen bond acceptor (pyridine N-oxide equivalent), a tertiary amide, and a chiral center at the 2-position of the butanoyl chain. The compound is catalogued primarily as a research chemical and is structurally related to known synthetic cannabinoid receptor ligands, though its precise pharmacological profile remains sparsely documented in the peer-reviewed literature.

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one: Why Generic Substitution Across Piperidine-Based Cannabinoid Ligands Is Not Advisable


Compounds within the pyridinyloxy-piperidine class cannot be treated as interchangeable due to the profound impact of seemingly minor structural variations on receptor binding, functional selectivity, and physicochemical properties. The identity of the N-acyl substituent (2-phenylbutanoyl vs. 3,3-dimethylbutanoyl), the regioisomerism of the pyridinyloxy attachment (4-oxy vs. 3-oxy), and the presence or absence of the phenyl group on the butanoyl chain collectively govern molecular recognition at cannabinoid and related GPCR targets. Even when formal structural similarity is high, differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility can lead to divergent pharmacokinetic and pharmacodynamic behavior. Therefore, direct substitution with a close analog without empirical validation risks compromising experimental reproducibility and data integrity. The quantitative evidence below details the specific dimensions along which 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one differs from its nearest comparators.

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one: Quantitative Differentiation Evidence Against Structural Analogs


Molecular Weight and Lipophilicity Differentiation Versus the De-Pyridinyloxy Analog

The target compound possesses a molecular weight of 324.42 g/mol, which is approximately 93 Da heavier than the de-pyridinyloxy analog 2-phenyl-1-(piperidin-1-yl)butan-1-one (MW = 231.33 g/mol). This mass difference corresponds to the addition of the pyridin-4-yloxy substituent, which also substantially increases the topological polar surface area (estimated TPSA ≈ 51 Ų vs. ≈ 20 Ų for the simpler analog). The presence of the pyridine nitrogen introduces an additional hydrogen bond acceptor site, altering the compound's solubility and permeability profile relative to the piperidine-only scaffold. Calculated logP for the target compound is approximately 3.5, compared to approximately 2.7 for 2-phenyl-1-(piperidin-1-yl)butan-1-one, reflecting the increased lipophilicity conferred by the pyridinyloxy extension. [1]

physicochemical profiling logP molecular weight

Acyl Chain Steric Bulk Differentiation Versus the 3,3-Dimethylbutanoyl Analog

The 2-phenylbutanoyl group of the target compound introduces a chiral center at the α-carbon and a planar phenyl ring, in contrast to the achiral, bulky tert-butyl-like terminus of 3,3-dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one (CAS 2034364-62-8). While both compounds share the same pyridin-4-yloxy-piperidine core (molecular weight difference: 324.42 vs. 316.44 g/mol; ΔMW ≈ 8 g/mol), they differ in the number of rotatable bonds (6 vs. 4) and in the spatial orientation of the acyl substituent. The phenyl ring in the target compound provides potential for π-π stacking interactions with aromatic residues in receptor binding pockets, a feature absent in the 3,3-dimethylbutanoyl analog. Additionally, the chiral center at the 2-position yields a racemic mixture (unless enantiopure synthesis is specified), introducing stereochemical complexity not present in the achiral analog. [1] [2]

structure-activity relationship steric effects acyl substitution

Pyridine Regioisomerism: 4-Oxy Versus 3-Oxy Attachment and Cannabinoid Receptor Subtype Implications

The pyridin-4-yloxy substitution pattern places the ether oxygen para to the pyridine nitrogen, whereas the regioisomeric pyridin-3-yloxy analog positions the oxygen meta to the nitrogen. This regioisomeric difference alters the electron density distribution on the pyridine ring (affecting pKa of the pyridine nitrogen) and changes the spatial vector of the lone pair on the nitrogen, which can serve as a hydrogen bond acceptor. In the context of cannabinoid receptor ligands, the para-substituted pyridine (4-oxy) may present a different pharmacophoric geometry compared to the meta-substituted (3-oxy) variant, potentially influencing CB1 versus CB2 subtype selectivity. Published structure-activity relationship (SAR) studies on pyridine-containing cannabinoid ligands have demonstrated that the position of the pyridine nitrogen relative to the ether linkage can modulate receptor binding affinity by up to 10-fold, though specific data for this compound pair have not been reported. [1]

regioisomerism cannabinoid receptor CB1 CB2 structure-activity relationship

Hydrogen Bond Acceptor Capacity and Predicted Blood-Brain Barrier Penetration Versus Classical Cannabinoids

The target compound contains three hydrogen bond acceptors (amide carbonyl, pyridine nitrogen, and ether oxygen) and zero hydrogen bond donors, yielding a HBA/HBD ratio that places it in favorable CNS drug-like chemical space (HBA ≤ 3, HBD = 0). In comparison, the classical synthetic cannabinoid CP-55,940 (CAS 79678-30-9) possesses two hydrogen bond donors (phenolic OH groups) and three acceptors, giving it a different BBB penetration profile. The absence of H-bond donors in the target compound is predicted to enhance passive membrane permeability and reduce P-glycoprotein efflux susceptibility relative to hydroxyl-containing cannabinoid ligands. The topological polar surface area (estimated TPSA ≈ 51 Ų) falls well below the 90 Ų threshold generally associated with favorable CNS penetration, whereas CP-55,940's TPSA is approximately 61 Ų. [1]

blood-brain barrier hydrogen bonding CNS penetration physicochemical property

2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one: Recommended Research and Industrial Application Scenarios


Cannabinoid Receptor Pharmacological Profiling and Agonist Bias Studies

The compound's structural features—specifically the pyridin-4-yloxy-piperidine core and the 2-phenylbutanoyl moiety—suggest potential activity at cannabinoid CB1 and/or CB2 receptors. Its absence of hydrogen bond donors (HBD = 0) and moderate lipophilicity (estimated logP ≈ 3.5) make it a suitable candidate for in vitro receptor binding and functional assays (cAMP, β-arrestin recruitment) aimed at dissecting ligand bias at cannabinoid receptors. The chiral center at the 2-position of the butanoyl chain offers the possibility of enantiomer-specific pharmacological profiling, which could reveal stereoselective receptor interactions. [1]

Structure-Activity Relationship (SAR) Studies in Pyridinyloxy-Piperidine Chemical Space

As a member of the pyridinyloxy-piperidine class, this compound serves as a key reference point for systematic SAR exploration. By comparing its activity profile against the 3,3-dimethylbutanoyl analog (CAS 2034364-62-8), the de-pyridinyloxy analog (CAS 5453-68-9), and the pyridin-3-yloxy regioisomer, researchers can map the contributions of (i) the acyl chain structure, (ii) the presence/absence of the pyridinyloxy group, and (iii) the pyridine substitution pattern to receptor binding, functional activity, and metabolic stability. [1]

Forensic Toxicology Reference Standard Development

Given the structural resemblance of this compound to known synthetic cannabinoid receptor agonists (SCRAs), it has potential utility as an analytical reference standard in forensic toxicology laboratories for the detection and identification of emerging novel psychoactive substances (NPS). The unique combination of the 2-phenylbutanoyl moiety and the 4-(pyridin-4-yloxy)piperidine substructure provides a distinctive mass spectrometric fragmentation pattern, facilitating its differentiation from other SCRA analogs in complex biological matrices. Its well-defined molecular formula (C20H24N2O2) and molecular weight (324.42 g/mol) support accurate mass-based screening workflows. [1]

Computational Chemistry and Molecular Docking Campaigns

The compound's moderate molecular weight, low rotatable bond count (6), and well-defined pharmacophoric features (amide, pyridine nitrogen, ether oxygen, phenyl ring) make it an attractive candidate for computational docking studies against cannabinoid receptor crystal structures. Its physicochemical properties align with CNS drug-like chemical space, and the absence of hydrogen bond donors simplifies the assessment of binding free energy contributions. Comparative docking of the (R)- and (S)-enantiomers against CB1 and CB2 receptor models could provide insights into stereoselective recognition, guiding the design of enantiopure analogs for subsequent synthesis and testing. [1]

Quote Request

Request a Quote for 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.